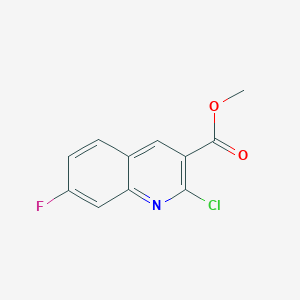

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C11H7ClFNO2 |

|---|---|

Molecular Weight |

239.63 g/mol |

IUPAC Name |

methyl 2-chloro-7-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H7ClFNO2/c1-16-11(15)8-4-6-2-3-7(13)5-9(6)14-10(8)12/h2-5H,1H3 |

InChI Key |

VQUFDZJAVXRVCE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C2C=C(C=CC2=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate typically involves the Vilsmeier-Haack reaction. This method is used to form the quinoline core structure. The chlorine atom in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines, respectively . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate undergoes several types of chemical reactions:

Substitution Reactions: The chlorine atom can be replaced by various nucleophiles.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common reagents used in these reactions include oxidizing agents for the conversion of aldehyde to carboxylic acid and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antibacterial Applications

Mechanism of Action

The compound exhibits broad-spectrum antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This mechanism is common among fluoroquinolones, making methyl 2-chloro-7-fluoroquinoline-3-carboxylate a candidate for developing new antibacterial agents.

Research Findings

- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the core structure can enhance interaction with target enzymes, potentially overcoming resistance mechanisms observed in some bacterial infections.

-

Comparative Analysis : A comparison with other quinolone derivatives highlights its unique features:

Compound Name Structure Key Features Biological Activity Methyl 2-chloroquinoline-3-carboxylate Lacks fluorine Moderate antibacterial activity Moderate Methyl 6-fluoroquinoline-3-carboxylate Fluorine at position 6 Enhanced antibacterial properties Strong Methyl 7-fluorochinolone-3-carboxylate Fluorine at position 7 Strong activity against resistant strains Very strong

The presence of both chlorine and fluorine enhances lipophilicity, improving its ability to penetrate bacterial membranes compared to other similar compounds.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Research has shown that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

- Cell Line Studies : A series of synthesized compounds based on this compound were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Some compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL, indicating potent inhibitory activity on these cancer cells while showing minimal cytotoxic effects on normal cells (HEK-293) under similar conditions .

- Morphological Changes : Treatment with specific derivatives resulted in observable morphological changes in cancer cells, suggesting effective targeting of malignant cells .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it has shown binding affinities against E. coli DNA gyrase B and human topoisomerase IIα, indicating its potential as an antibacterial agent . The pathways involved in its mechanism of action are related to its ability to inhibit these enzymes, which are crucial for DNA replication and cell division.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares methyl 2-chloro-7-fluoroquinoline-3-carboxylate with structurally related quinoline carboxylates, emphasizing substituent variations and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not Available | C₁₁H₆ClFNO₂ | 239.62 | Cl (C2), F (C7), COOCH₃ (C3) |

| Methyl 7-chloroquinoline-3-carboxylate | 133455-49-9 | C₁₁H₇ClNO₂ | 220.45 | Cl (C7), COOCH₃ (C3) |

| Ethyl 7-chloroquinoline-3-carboxylate | 26893-31-2 | C₁₂H₉ClNO₂ | 234.45 | Cl (C7), COOCH₂CH₃ (C3) |

| Methyl 6-fluoroquinoline-3-carboxylate | 1573997-71-3 | C₁₁H₇FNO₂ | 204.18 | F (C6), COOCH₃ (C3) |

| 7-Fluoroquinoline-3-carboxylic acid | Not Available | C₁₀H₅FNO₂ | 196.15 | F (C7), COOH (C3) |

Biological Activity

Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the fluoroquinolone class, known for its significant biological activities, particularly as an antibacterial agent. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies highlighting its efficacy against various pathogens.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 239.63 g/mol. The presence of both chlorine and fluorine enhances its lipophilicity, which is crucial for its ability to penetrate bacterial membranes effectively. The structural elements critical for its biological activity include:

- Pyridinic ring : Essential for interaction with bacterial enzymes.

- 4-Oxo functional group : Involved in the inhibition of DNA replication.

- Carboxylic acid group : Modifiable to enhance pharmacological properties.

This compound exhibits its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication and transcription:

- Inhibition of DNA Gyrase : Prevents supercoiling necessary for DNA replication.

- Inhibition of Topoisomerase IV : Disrupts the separation of replicated DNA strands.

This dual action leads to bactericidal effects, particularly effective against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including multidrug-resistant organisms. Its effectiveness can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | Strong |

| Staphylococcus aureus | 1 µg/mL | Moderate |

| Pseudomonas aeruginosa | 2 µg/mL | Moderate |

| Klebsiella pneumoniae | 0.25 µg/mL | Strong |

These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies

-

Study on Resistance Mechanisms :

A study explored the binding affinity of this compound to mutated forms of DNA gyrase in resistant E. coli strains. Results indicated that structural modifications could enhance binding affinity, potentially overcoming resistance mechanisms . -

Hybrid Molecule Development :

Research has also focused on synthesizing hybrid molecules combining this compound with other antibacterial agents. These hybrids demonstrated enhanced activity against resistant strains, suggesting that combination therapies may be effective in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the quinolone structure:

Q & A

Q. Optimization Considerations :

- Temperature : Maintain reflux conditions (150–180°C) to ensure complete cyclization.

- Catalyst Selection : Use anhydrous conditions to avoid hydrolysis of the ester group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 269.6 for the methyl ester).

- X-ray Diffraction (XRD) : Resolve the crystal structure using SHELXL for refinement and ORTEP-3 for visualization. Key parameters include bond angles (e.g., C3-COOCH₃ torsion) and hydrogen-bonding networks .

Table 1 : Example XRD Data for a Related Quinoline Ester (Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 7.21, 12.45, 14.67 |

| β (°) | 105.3 |

| R-factor | 0.039 |

Advanced: How can conflicting XRD data (e.g., disordered substituents) be resolved during structural refinement?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to model split positions for disordered atoms (e.g., rotating methyl/fluoro groups). Apply geometric restraints to maintain reasonable bond lengths .

- Thermal Parameter Adjustment : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For severe disorder, assign isotropic ADPs and increase the number of reflection restraints.

- Validation Tools : Employ the WinGX suite to analyze residual density maps and validate hydrogen-bonding networks using Mercury’s interaction diagrams .

Advanced: How do hydrogen-bonding patterns influence the compound’s stability and solubility?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, the 4-hydroxy group may form a D₁¹ motif (self-complementary dimer) via O-H···O bonds, enhancing crystal packing .

- Solubility Prediction : Correlate hydrogen-bond donor/acceptor counts with logP values. This compound (logP ~2.8) is less polar than its hydroxylated analog (logP ~1.5) due to reduced H-bond capacity .

Table 2 : Hydrogen-Bonding Motifs in Quinoline Derivatives:

| Compound | Motif | Interaction |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | D₁¹ | O-H···O (d = 1.87 Å) |

| This compound | C(6) | C-H···O (d = 2.32 Å) |

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?

Methodological Answer:

- Core Modifications :

- Ester vs. Carboxylic Acid : Methyl esters exhibit better cell permeability than free acids (e.g., MIC = 4 μg/mL vs. >32 μg/mL against S. aureus) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to DNA gyrase. Prioritize analogs with ΔG < -8 kcal/mol .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal : Quench reactive intermediates with 10% aqueous NaOH before discarding. Store waste in sealed containers labeled “halogenated organics” .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d) level to identify electrophilic centers. The C2 chloro group has a higher Fukui electrophilicity index (f⁻ = 0.12) than C7 fluorine (f⁻ = 0.03), making it prone to SNAr reactions .

- Solvent Effects : Simulate reaction pathways in DMSO (ε = 46.7) using COSMO-RS to assess activation energy barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.